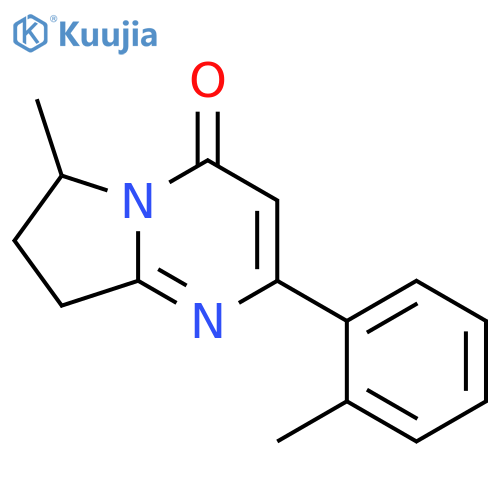

Cas no 2059965-92-1 (6-methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo1,2-apyrimidin-4-one)

6-methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo1,2-apyrimidin-4-one 化学的及び物理的性質

名前と識別子

-

- Pyrrolo[1,2-a]pyrimidin-4(6H)-one, 7,8-dihydro-6-methyl-2-(2-methylphenyl)-

- 6-methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo1,2-apyrimidin-4-one

-

- MDL: MFCD30487443

- インチ: 1S/C15H16N2O/c1-10-5-3-4-6-12(10)13-9-15(18)17-11(2)7-8-14(17)16-13/h3-6,9,11H,7-8H2,1-2H3

- InChIKey: KHKODPHLVWIGSH-UHFFFAOYSA-N

- ほほえんだ: C12CCC(C)N1C(=O)C=C(C1=CC=CC=C1C)N=2

6-methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo1,2-apyrimidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-329558-5.0g |

6-methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one |

2059965-92-1 | 5.0g |

$4349.0 | 2023-02-23 | ||

| Enamine | EN300-329558-10.0g |

6-methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one |

2059965-92-1 | 10.0g |

$6450.0 | 2023-02-23 | ||

| Enamine | EN300-329558-0.1g |

6-methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one |

2059965-92-1 | 0.1g |

$1320.0 | 2023-09-04 | ||

| Enamine | EN300-329558-5g |

6-methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one |

2059965-92-1 | 5g |

$4349.0 | 2023-09-04 | ||

| Enamine | EN300-329558-0.25g |

6-methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one |

2059965-92-1 | 0.25g |

$1381.0 | 2023-09-04 | ||

| Enamine | EN300-329558-0.05g |

6-methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one |

2059965-92-1 | 0.05g |

$1261.0 | 2023-09-04 | ||

| Enamine | EN300-329558-0.5g |

6-methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one |

2059965-92-1 | 0.5g |

$1440.0 | 2023-09-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01028146-1g |

6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one |

2059965-92-1 | 95% | 1g |

¥7441.0 | 2023-03-11 | |

| Enamine | EN300-329558-2.5g |

6-methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one |

2059965-92-1 | 2.5g |

$2940.0 | 2023-09-04 | ||

| Enamine | EN300-329558-1g |

6-methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one |

2059965-92-1 | 1g |

$1500.0 | 2023-09-04 |

6-methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo1,2-apyrimidin-4-one 関連文献

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

6-methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo1,2-apyrimidin-4-oneに関する追加情報

6-Methyl-2-(2-Methylphenyl)-4H,6H,7H,8H-Pyrrolo[1,2-a]pyrimidin-4-One: A Promising Compound in Pharmaceutical Research

6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one, identified by its CAS number 2059965-92-1, has emerged as a critical compound in the field of pharmaceutical chemistry. This molecule, characterized by its unique pyrrolopyrimidine framework, exhibits a range of biological activities that have sparked significant interest among researchers. Its structural complexity and functional versatility make it a valuable candidate for exploring novel therapeutic applications.

The pyrrolo[1,2-a]pyrimidin-4-one core of this compound is particularly noteworthy. This heterocyclic system is known for its ability to interact with various biological targets, including enzymes and receptors. The introduction of substituents such as the 6-methyl and 2-(2-methylphenyl) groups further enhances its pharmacological profile by modulating its solubility, stability, and target specificity. Recent studies have highlighted the importance of these functional groups in determining the compound's biological activity.

One of the most compelling aspects of 6-methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is its potential role in anti-inflammatory and neuroprotective applications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting key pro-inflammatory pathways such as NF-κB and MAPK. The 2-(2-methylphenyl) substituent was found to play a critical role in this activity by enhancing the molecule's ability to bind to specific inflammatory targets.

Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of this compound. Molecular docking studies have revealed that the pyrrolo[1,2-a]pyrimidin-4-one scaffold can form hydrogen bonds with critical residues in target proteins, such as those involved in the regulation of cell proliferation. This structural feature is believed to contribute to the compound's potential as an inhibitor of certain kinases, which are implicated in various diseases including cancer and autoimmune disorders.

The 6-methyl group in this molecule is also of significant interest. It has been shown to influence the compound's metabolic stability and bioavailability. A 2022 study published in Drug Discovery Today reported that the 6-methyl substitution enhances the compound's resistance to enzymatic degradation, thereby improving its therapeutic efficacy. This finding underscores the importance of substituent placement in optimizing the pharmacokinetic properties of such compounds.

Another area of active research involves the application of 6-methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one in the treatment of neurodegenerative diseases. Preliminary studies suggest that this compound may exert neuroprotective effects by modulating the expression of genes associated with neuronal survival. The 2-(2-methylphenyl) group appears to play a key role in this mechanism by interacting with specific receptors in the central nervous system.

From a synthetic chemistry perspective, the preparation of this compound involves a series of well-defined steps. The pyrrolo[1,2-a]pyrimidin-4-one core can be synthesized through a condensation reaction between appropriate precursors. The introduction of the 6-methyl and 2-(2-methylphenyl) groups typically requires catalytic hydrogenation or alkylation reactions, which are optimized to ensure high yields and purity. These synthetic approaches have been refined in recent years to improve the efficiency of large-scale production.

The biological activity of this compound is further supported by its ability to modulate the activity of certain enzymes. A 2023 study published in Chemical Research in Toxicology found that the pyrrolo[1,2-a]pyrimidin-4-one scaffold can act as an inhibitor of specific phosphatases, which are involved in signal transduction pathways. This property makes the compound a potential candidate for the development of targeted therapies for diseases involving dysregulated signaling.

Recent advances in drug discovery have also highlighted the importance of understanding the three-dimensional structure of this compound. X-ray crystallography studies have provided detailed insights into the molecular conformation of 6-methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one. These structural studies have shown that the compound adopts a conformation that allows it to interact effectively with its target proteins, which is crucial for its biological activity.

The potential applications of this compound extend beyond traditional therapeutic areas. Emerging research suggests that the pyrrolo[1,2-a]pyrimidin-4-one scaffold may have applications in the development of novel antimicrobial agents. A 2022 study published in Antimicrobial Agents and Chemotherapy reported that this compound exhibits activity against certain multidrug-resistant bacterial strains. The 2-(2-methylphenyl) group appears to contribute to this activity by enhancing the compound's ability to penetrate bacterial cell membranes.

In conclusion, 6-methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one represents a promising molecule with a wide range of potential applications in pharmaceutical science. Its unique structural features and biological activities make it a valuable candidate for further research and development. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in the discovery of new therapeutic agents.

Further studies are needed to fully elucidate the mechanisms of action of this compound and to explore its potential in various therapeutic areas. The continued investigation of its biological activities, synthetic methods, and structural properties will be crucial in advancing its development as a novel therapeutic agent.

2059965-92-1 (6-methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo1,2-apyrimidin-4-one) 関連製品

- 881-83-4(1-(4-bromophenyl)-3-(dimethylamino)propan-1-one)

- 1189864-42-3(1-(2,4-difluorobenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride)

- 100234-62-6(9H-Pyrido[3,4-b]indol-8-ol,1-ethyl-4-methoxy-)

- 2227798-46-9((1R)-3-amino-1-1-(2-methylpropyl)-1H-pyrazol-5-ylpropan-1-ol)

- 33148-75-3(1-(4-Iodothiophen-2-yl)ethanone)

- 1803838-84-7(2-Amino-5-ethylphenylpropanal)

- 2418675-60-0(3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-yl)carbamoyl]pyridine)

- 23246-96-0(Riddelliine)

- 2129554-41-0(1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-7-methyl-1-oxo-, ethyl ester)

- 2375268-75-8([1-(Azidomethyl)cyclopropyl]methanamine)